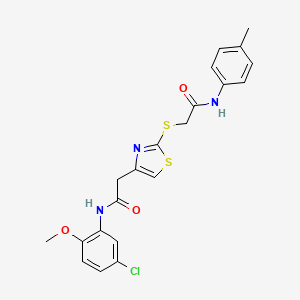
N-(5-chloro-2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, a compound with the molecular formula C21H17ClN4O2S2, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Weight : 456.98 g/mol
- SMILES Notation : CC1=C(SC(NC(C2=CC=CC=C2)=O)=N1)C3=CSC(NC4=C(C=CC(Cl)=C4)OC)=N3
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. The compound exhibited significant cytotoxicity with IC50 values indicating effective concentration levels for inhibiting 50% of cell growth.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 3.105 | Apoptosis induction via caspase activation |
| PC-3 | 3.023 | Inhibition of VEGFR-2 and AKT signaling pathways |
The mechanism of action involves the induction of apoptosis through S phase cell cycle arrest, supported by caspase-3 activation. Additionally, docking studies suggest that the compound binds effectively to the active sites of key kinases involved in cancer progression, such as VEGFR-2 and AKT .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it modulates pro-inflammatory cytokine production and protects against glutamate-induced excitotoxicity in glial cells. The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are critical mediators in inflammatory responses.
Study 1: Antiproliferative Effects
A study published in 2022 evaluated the antiproliferative effects of various thiazole derivatives, including this compound. The results indicated that this compound exhibited high selectivity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound revealed its role in inhibiting key signaling pathways associated with cancer cell survival and proliferation. The study utilized both in vitro and in vivo models to demonstrate that treatment with the compound leads to significant tumor regression in xenograft models .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13-3-6-15(7-4-13)23-20(27)12-30-21-24-16(11-29-21)10-19(26)25-17-9-14(22)5-8-18(17)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWPXPGRDYBJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














